molecular formula C6H4ClN3 B7722493 2-chloro-1H-pyrrolo[2,3-d]pyrimidine

2-chloro-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B7722493
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
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Description

2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by chlorination . Another method includes the use of microwave-assisted reactions to introduce chlorine atoms at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound often employs large-scale microwave-assisted synthesis due to its efficiency and ability to produce high yields. The use of catalytic systems, such as CuCl and 6-methylpicolinic acid, has also been reported for the synthesis of highly substituted pyrrolo[2,3-d]pyrimidines .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

2-Chloro-1H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

2-chloro-1H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=CN=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C1=CN=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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